molecular formula C20H21NO4 B1291833 1-(Benzyloxycarbonyl)-4-phenylpiperidine-4-carboxylic acid CAS No. 181641-61-2

1-(Benzyloxycarbonyl)-4-phenylpiperidine-4-carboxylic acid

Cat. No. B1291833
CAS RN: 181641-61-2
M. Wt: 339.4 g/mol
InChI Key: NEQLVBPHUSLUJK-UHFFFAOYSA-N
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Description

1-(Benzyloxycarbonyl)-4-phenylpiperidine-4-carboxylic acid (henceforth referred to as BPCA) is a compound that has been studied extensively for its biochemical and physiological effects. It is a derivative of piperidine, a heterocyclic compound that is a common component of many pharmaceuticals. BPCA is a versatile compound that can be used in a variety of applications, including synthesis methods, scientific research applications, and mechanisms of action.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for its protective properties. It serves as a precursor in the synthesis of more complex molecules, particularly in the development of pharmaceuticals where the benzyloxycarbonyl group protects the amine functionality during reactions .

Biochemistry

In biochemistry, the compound finds application in peptide synthesis. The benzyloxycarbonyl group is a common protecting group for amines, which is crucial for the stepwise construction of peptides .

Pharmacology

Pharmacologically, derivatives of this compound are explored for their potential as therapeutic agents. The benzyloxycarbonyl group is instrumental in modifying the pharmacokinetic properties of drug candidates .

Organic Synthesis

Organic synthesis heavily relies on this compound for amine protection. It is a key reagent in multi-step synthetic processes, ensuring that the amine group remains unaltered until the final deprotection step .

Analytical Chemistry

In analytical chemistry, the compound’s derivatives are used as standards and reagents in various analytical methods to quantify or identify other substances with similar functional groups .

Materials Science

Materials science research utilizes this compound in the development of new materials with specific properties, such as enhanced durability or controlled degradation rates. The benzyloxycarbonyl group can be used to modify surface properties and interactions .

properties

IUPAC Name

4-phenyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c22-18(23)20(17-9-5-2-6-10-17)11-13-21(14-12-20)19(24)25-15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQLVBPHUSLUJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)C(=O)O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627976
Record name 1-[(Benzyloxy)carbonyl]-4-phenylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxycarbonyl)-4-phenylpiperidine-4-carboxylic acid

CAS RN

181641-61-2
Record name 1-[(Benzyloxy)carbonyl]-4-phenylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 37.7 g of 4-carboxy-4-phenylpiperidine p-toluenesulfonate, 53.3 g of 30% aqueous NaOH solution and 250 ml of water is cooled to 5° C. A solution of 18 g of benzyl chloroformate in 60 ml of acetone is added rapidly at 5° C. and the reaction mixture is stirred overnight, the temperature being allowed to rise to RT. It is washed twice with ether and, after decantation, the aqueous phase is acidified to pH 1 by the addition of concentrated HCl and then 2 N HCl. The precipitate formed is filtered off, dried, taken up with ether and filtered off again to give 30.6 g of the expected product, m.p.=142-144° C.
Quantity
37.7 g
Type
reactant
Reaction Step One
Name
Quantity
53.3 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Benzyl chloroformate (4.75 mL, 33.1 mmol) was added dropwise to a solution of 4-phenyl-4-piperidinecarboxylic acid p-methylbenzenesulfonate (10.0 g, 26.5 mmol) in 1M sodium hydroxide (200 mL)/dichloromethane (100 mL). After 2 hours the reaction mixture was made acidic with 1M hydrochloric acid (pH=3), the organic layer was separated and the aqueous layer extracted with ethyl acetate (3×100 mL). The organic layers were collected, concentrated and crude product washed with water (3×50 mL) to give 8.52 g of 4-phenyl-piperidine-1,4-dicarboxylic acid monobenzyl ester. LRMS m/z 340.2 (M+H)+.
Quantity
4.75 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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